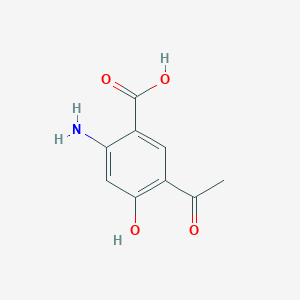

5-Acetyl-2-amino-4-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-4(11)5-2-6(9(13)14)7(10)3-8(5)12/h2-3,12H,10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJGMYWLVDNFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379568 | |

| Record name | 5-acetyl-2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115651-29-1 | |

| Record name | 5-acetyl-2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetyl-2-amino-4-hydroxybenzoic acid: Core Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 5-Acetyl-2-amino-4-hydroxybenzoic acid (CAS No. 115651-29-1), a member of the medicinally significant aminohydroxybenzoic acid family. Due to a notable lack of published experimental data for this specific compound, this document leverages available information on structurally analogous molecules to infer potential characteristics and guide future research. This guide summarizes known identifiers, proposes a synthetic pathway, and outlines potential experimental workflows for characterization, serving as a foundational resource for researchers interested in this molecule.

Introduction

This compound is an organic compound featuring a substituted benzene ring with carboxylic acid, hydroxyl, amino, and acetyl functional groups. It belongs to the broader class of aminohydroxybenzoic acids, a scaffold that is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Compounds containing this scaffold are recognized for diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[1] The strategic placement of functional groups on the aromatic ring allows for a variety of intermolecular interactions, which are critical for binding to biological targets.[1]

This guide aims to consolidate the currently available information on this compound and to provide a predictive framework for its properties and synthesis based on closely related compounds.

Chemical and Physical Properties

| Property | Value for this compound | Value for 5-acetamido-2-hydroxybenzoic acid (for comparison) |

| CAS Number | 115651-29-1 | 51-59-2[2] |

| Molecular Formula | C₉H₉NO₄[3] | C₉H₉NO₄[2] |

| Molecular Weight | 195.17 g/mol [3] | 195.17 g/mol [2] |

| Melting Point | Data not available | 228.0 - 230.0 °C[4] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Insoluble in dichloromethane, chloroform, and hexane.[4] |

Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound have not been found in the public domain. However, the spectral data for 5-acetamido-2-hydroxybenzoic acid can provide insight into the expected spectral characteristics.

¹H NMR Data for 5-acetamido-2-hydroxybenzoic acid (300 MHz, DMSO-d₆) δ (ppm): [4]

-

9.87 (1H, s, NH)

-

8.08 (1H, d, J = 2.7 Hz, H6)

-

7.64 (1H, dd, J = 9.3 and 2.7 Hz, H-4)

-

6.89 (1H, d, J = 9.0 Hz, H-3)

-

2.00 (3H, s, CH₃, C-8)

¹³C NMR Data for 5-acetamido-2-hydroxybenzoic acid (75 MHz; DMSO-d₆) δ (ppm): [4]

-

171.97 (COOH, C-7)

-

168.22 (CONH, C-8)

-

157.16 (C-2)

-

131.28 (C-5)

-

127.54 (C-6)

-

120.54 (C-4)

-

117.30 (C-3)

-

112.52 (C-1)

-

23.94 (CH₃, C-9)

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established chemical transformations of analogous compounds. The acylation of aminosalicylic acids is a common method for introducing acetyl groups.[1]

Proposed Synthetic Pathway

A potential synthesis could involve the Friedel-Crafts acylation of a suitably protected 2-amino-4-hydroxybenzoic acid derivative. Alternatively, a more direct approach might involve the selective acetylation of 4-amino-2-hydroxybenzoic acid, though regioselectivity could be a challenge. A more likely precursor would be 2,4-dihydroxybenzoic acid, which could undergo nitration, acetylation, and subsequent reduction of the nitro group.

A generalized protocol for the N-acylation of an aminosalicylic acid, which could be adapted, is as follows:

General Protocol for N-Acylation of Aminosalicylic Acid: [4]

-

Dissolve the starting aminosalicylic acid in a suitable solvent (e.g., water or ethyl acetate).

-

Add a base (e.g., potassium carbonate) to act as a catalyst and acid scavenger.[4]

-

Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride) to the reaction mixture.

-

Stir the reaction at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following acidification of the reaction mixture.

-

The crude product can be purified by recrystallization from an appropriate solvent.

It is crucial to note that this is a generalized procedure and would require optimization for the specific synthesis of this compound.

Caption: Proposed synthesis of this compound.

Experimental Workflow for Characterization

Once synthesized, a standard workflow would be employed to confirm the structure and purity of this compound.

Caption: Workflow for the characterization of a synthesized compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to the established biological importance of its structural class. However, a clear gap exists in the scientific literature regarding its fundamental physicochemical properties and established synthetic protocols. This guide has provided the known foundational information and has bridged some of the knowledge gaps by drawing comparisons with a structurally related compound.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: Development and publication of a reliable synthetic method for this compound, followed by full characterization of its physical and spectral properties.

-

Biological Screening: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the known activities of the aminohydroxybenzoic acid scaffold.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore how modifications to the functional groups impact biological activity.

The information presented herein serves as a starting point for researchers to begin their investigation into this promising, yet understudied, chemical entity.

References

- 1. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 51-59-2 | 5-Acetamido-2-hydroxybenzoic acid - Synblock [synblock.com]

- 3. US2515320A - Processes for the production of n-acylated amino-substituted carboxylic acids - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Acetyl-2-amino-4-hydroxybenzoic Acid

CAS Number: 115651-29-1

This technical guide provides a comprehensive overview of 5-Acetyl-2-amino-4-hydroxybenzoic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to present a thorough profile.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that some values are predicted based on the properties of analogous compounds due to a lack of direct experimental determination in publicly available literature.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉NO₄ | - |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Appearance | Pale Yellow to Yellow Brown Solid | [3] |

| Melting Point | Not Reported (Analog: 5-acetyl-2-hydroxybenzoic acid melts at 215-216 °C) | - |

| Boiling Point | Not Reported | - |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO (inferred from related aminobenzoic acids). | Inferred |

| pKa | Not Reported (Analog: 4-aminobenzoic acid has a pKa of ~2.4 for the carboxyl group and ~4.9 for the amino group). | Inferred |

Spectroscopic Data (Predicted)

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons (2H), acetyl group protons (3H, singlet), amino group protons (2H, broad singlet), hydroxyl group proton (1H, broad singlet), and carboxylic acid proton (1H, broad singlet). |

| ¹³C NMR | Carbonyl carbons of the acetyl and carboxylic acid groups, aromatic carbons, and the methyl carbon of the acetyl group. |

| IR Spectroscopy | Characteristic peaks for O-H (hydroxyl and carboxylic acid), N-H (amino), C=O (acetyl and carboxylic acid), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (195.17 g/mol ). |

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a plausible and efficient synthetic route is the Friedel-Crafts acylation of 2-amino-4-hydroxybenzoic acid. This method is a well-established reaction for introducing an acetyl group onto an aromatic ring.

Proposed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-amino-4-hydroxybenzoic acid

-

Acetyl chloride or acetic anhydride (acylating agent)

-

Anhydrous aluminum chloride (Lewis acid catalyst)

-

Anhydrous nitrobenzene or dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Distilled water

-

Anhydrous magnesium sulfate (drying agent)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension.

-

Substrate Addition: To this mixture, add 2-amino-4-hydroxybenzoic acid portion-wise, maintaining the low temperature. The amino and hydroxyl groups on the starting material are activating and will direct the acylation to the ortho and para positions. The 5-position is para to the hydroxyl group and ortho to the amino group, making it a likely site for acylation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the crude product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is not extensively documented. However, its structural similarity to other well-characterized aminobenzoic acid and salicylic acid derivatives allows for informed predictions about its potential therapeutic effects. The aminohydroxybenzoic acid scaffold is a key feature in many compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4]

The presence of both the amino and acetyl groups suggests that this compound could modulate inflammatory pathways. For instance, derivatives of 5-acetamido-2-hydroxybenzoic acid have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs).[4] The mechanism of action for such compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Furthermore, many phenolic compounds exhibit antioxidant activity by scavenging free radicals. The hydroxyl group on the benzene ring of this compound may confer such properties, which could be beneficial in conditions associated with oxidative stress.

Given these potential activities, this compound could be a valuable lead compound in the development of new anti-inflammatory or antimicrobial agents. Further in-vitro and in-vivo studies are necessary to elucidate its specific biological functions and therapeutic potential.

Caption: Predicted signaling pathways and molecular targets for this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently sparse, its structural features suggest a promising profile for biological activity, particularly as an anti-inflammatory or antimicrobial agent. The proposed synthetic route via Friedel-Crafts acylation offers a viable method for its preparation, enabling further research into its physicochemical properties and therapeutic applications. This technical guide serves as a foundational resource to stimulate and support future studies on this intriguing molecule.

References

5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-Acetyl-2-amino-4-hydroxybenzoic acid, a derivative of the versatile aminohydroxybenzoic acid scaffold. While specific research on this compound is not extensively documented, its structural similarity to known pharmacologically active agents, such as salicylic acid and aminobenzoic acid derivatives, suggests significant potential in medicinal chemistry. This document outlines the chemical structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data for this compound. Furthermore, it explores potential biological activities, including anti-inflammatory and antimicrobial effects, and proposes the underlying signaling pathways that may be involved. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for drug discovery and development.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₉NO₄, is a substituted aromatic carboxylic acid. The core structure is a benzoic acid molecule with an amino group at position 2, a hydroxyl group at position 4, and an acetyl group at position 5. The presence of these functional groups offers multiple sites for chemical modification, making it an interesting candidate for the development of new therapeutic agents.[1][2] The aminohydroxybenzoic acid scaffold is a known cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115651-29-1 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Predicted LogP | 1.2 | ChemAxon |

| Predicted pKa | Acidic: 2.8, Basic: 4.5 | ChemAxon |

| Predicted Solubility | Moderately soluble in water | Inferred |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of a protected derivative of 2-amino-4-hydroxybenzoic acid. The amino and hydroxyl groups need to be protected to prevent side reactions with the Lewis acid catalyst.

Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Protection of Amino and Hydroxyl Groups:

-

To a solution of 2-amino-4-hydroxybenzoic acid in pyridine, add acetic anhydride dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the protected intermediate (2-acetamido-4-acetoxybenzoic acid).

-

-

Friedel-Crafts Acylation:

-

Dissolve the protected intermediate in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Cool the solution to 0°C and add anhydrous aluminum chloride (AlCl₃) portion-wise.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer to yield the crude acetylated protected intermediate.

-

-

Deprotection:

-

Reflux the crude product from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The product, this compound, will precipitate out of the solution.

-

-

Purification:

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | δ 11.0-13.0 (s, 1H, -COOH), 7.8 (s, 1H, Ar-H), 6.2 (s, 1H, Ar-H), 5.0-6.0 (br s, 2H, -NH₂), 3.9 (s, 1H, -OH), 2.5 (s, 3H, -COCH₃) |

| ¹³C NMR | δ 205 (-COCH₃), 170 (-COOH), 160 (C-OH), 150 (C-NH₂), 135 (Ar-C), 115 (Ar-C), 110 (Ar-C), 105 (Ar-C), 25 (-CH₃) |

| IR (cm⁻¹) | 3500-3300 (N-H stretch), 3300-2500 (O-H stretch, broad), 1680 (C=O stretch, acetyl), 1650 (C=O stretch, carboxylic acid), 1600, 1480 (C=C stretch, aromatic) |

| Mass Spec (m/z) | 195 (M+), 178 (M-OH)+, 152 (M-COOH)+, 136 (M-COCH₃)+ |

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of structurally related compounds like salicylic acid and other aminobenzoic acid derivatives, this compound is predicted to exhibit anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity via NF-κB Inhibition

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are partly mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5][6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Proposed NF-κB Inhibition Pathway

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Antimicrobial Activity via DNA Gyrase Inhibition

The aminobenzoic acid scaffold is present in some antimicrobial agents. A potential mechanism of action for this compound could be the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. This mechanism is characteristic of quinolone antibiotics.[7][8][9][10][11]

Proposed DNA Gyrase Inhibition Pathway

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its structural features suggest a predisposition for anti-inflammatory and antimicrobial activities. This technical guide provides a comprehensive starting point for researchers, outlining its chemical properties, a robust synthetic strategy, and predicted analytical data. The proposed mechanisms of action, centered on the inhibition of the NF-κB and DNA gyrase pathways, offer a clear direction for future pharmacological evaluation. Further investigation into the synthesis, characterization, and biological screening of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. 4-Aminobenzoic acid [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aspirin - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 5-Acetyl-2-amino-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid is a polysubstituted aromatic compound belonging to the aminohydroxybenzoic acid class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] Derivatives of aminohydroxybenzoic acid have demonstrated a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthesis protocol, and an exploration of its potential biological activities and mechanisms of action based on related compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | PubChem |

| Molecular Formula | C₉H₉NO₄ | PubChem |

| IUPAC Name | This compound | |

| CAS Number | 115651-29-1 | Synquest Labs |

Synthesis Protocol

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient method is the Friedel-Crafts acylation of a suitable 4-aminosalicylic acid derivative. The following protocol is a detailed methodology based on established principles of Friedel-Crafts acylation reactions.[2][3]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

4-Aminosalicylic acid

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the mixture to 0°C in an ice bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile will occur.

-

Addition of Substrate: Dissolve 4-aminosalicylic acid (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Biological Activities and Mechanisms of Action

While direct studies on this compound are limited, the broader class of aminohydroxybenzoic acids and their derivatives are known to possess significant biological activities, particularly anti-inflammatory and anti-nociceptive effects.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of hydroxybenzoic acid derivatives are often attributed to their ability to modulate key inflammatory pathways.

Potential Signaling Pathway Involvement:

Figure 2: Postulated inhibition of the NF-κB signaling pathway.

One of the primary mechanisms by which anti-inflammatory compounds exert their effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] Inflammatory stimuli can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).[4][5] It is plausible that this compound, like other phenolic compounds, may inhibit this pathway by targeting IKK or preventing the nuclear translocation of NF-κB.

Anti-nociceptive Activity

The potential analgesic effects of this compound can be investigated using established preclinical models of pain.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This widely used model assesses peripheral analgesic activity.

Procedure:

-

Animal Model: Swiss albino mice are typically used.

-

Compound Administration: The test compound, this compound, is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., acetylsalicylic acid).

-

Induction of Nociception: After a set period (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose of the test compound compared to the control group.

Workflow for Anti-nociceptive Screening:

Figure 3: Experimental workflow for the acetic acid-induced writhing test.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its structural similarity to known anti-inflammatory and analgesic agents suggests that it may possess valuable therapeutic properties. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis, biological activity, and mechanism of action of this promising molecule. Further studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

- 1. This compound | 115651-29-1 | Benchchem [benchchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. scribd.com [scribd.com]

- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid, with the CAS Number 115651-29-1, is a substituted aromatic carboxylic acid. Its structure, featuring an acetyl group, an amino group, and a hydroxyl group on a benzoic acid core, suggests a range of chemical functionalities that are of interest in medicinal chemistry and materials science. The aminohydroxybenzoic acid scaffold is a key structural motif in numerous therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. A thorough understanding of the physical properties of this compound is fundamental for its application in research and development, including aspects of its formulation, synthesis, and quality control.

This technical guide provides a summary of the available physical property data for this compound and outlines standard experimental protocols for the determination of key physical characteristics.

Core Physical Properties

Quantitative data for the physical properties of this compound is not extensively documented in publicly available literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | Synquest Labs |

| Molecular Weight | 195.17 g/mol | Synquest Labs |

| Appearance | White powder | Zhejiang Jiuzhou Chem Co.,Ltd[1] |

| Boiling Point | 456.1°C at 760 mmHg | ChemicalBook[2][3][4] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section details generalized, standard laboratory protocols for the determination of its key physical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus [1]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

Press the open end of a capillary tube into the powder to collect a small amount of the sample.[5]

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.[1][5] The packed sample should be approximately 2-3 mm in height.[5]

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.[5]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[5]

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5]

-

-

Purity Assessment: A narrow melting point range is indicative of a high degree of purity.

Boiling Point Determination

Given the high reported boiling point, specialized techniques are required. Standard distillation at atmospheric pressure may not be suitable as decomposition could occur. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.[6]

Methodology: Thiele Tube Method [6]

-

Sample Preparation:

-

Place a small amount (approximately 0.5 mL) of the substance into a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

-

Apparatus Setup:

-

The test tube is attached to a thermometer with the bulb of the thermometer level with the sample.

-

The assembly is clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[7]

-

-

Measurement:

-

The side arm of the Thiele tube is heated gently.[6]

-

As the temperature rises, the air trapped in the capillary tube will bubble out.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.[6]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

-

Solubility Determination

The solubility of this compound in various solvents can be determined qualitatively to establish a solubility profile. This is crucial for purification (recrystallization), formulation, and understanding its behavior in biological systems.

Methodology: Qualitative Solubility Testing [3][8][9][10]

-

Solvent Selection: A range of solvents with varying polarities should be tested. A typical panel would include:

-

Water (polar, protic)

-

5% aqueous Sodium Bicarbonate (basic)

-

5% aqueous Sodium Hydroxide (basic)

-

5% aqueous Hydrochloric Acid (acidic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl Acetate (intermediate polarity, aprotic)

-

Dichloromethane (nonpolar, aprotic)

-

Hexane (nonpolar, aprotic)

-

-

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add the selected solvent dropwise, shaking or vortexing after each addition, up to a total volume of 1 mL.

-

Observe whether the solid dissolves completely.

-

Record the substance as "soluble," "partially soluble," or "insoluble" in each solvent.

-

The amphoteric nature of the compound can be confirmed by its solubility in both acidic and basic aqueous solutions.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a compound's melting point using a capillary-based apparatus.

Caption: Workflow for Melting Point Determination.

References

- 1. youtube.com [youtube.com]

- 2. byjus.com [byjus.com]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. This compound | 115651-29-1 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. chem.ws [chem.ws]

An In-depth Technical Guide on the Solubility of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Introduction

Predicted Solubility Profile

Based on its structure, 5-Acetyl-2-amino-4-hydroxybenzoic acid is a polar molecule containing hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl and carboxyl groups). This suggests that it will be more soluble in polar organic solvents. Its solubility in aqueous media is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic amino group.

Solubility Data of Structurally Related Compounds

To provide a reasonable estimation of the solubility of this compound, the following tables summarize the available quantitative solubility data for structurally similar compounds: 4-Hydroxybenzoic Acid, 4-Aminobenzoic Acid, and 5-Amino-2-hydroxybenzoic acid (also known as 5-Aminosalicylic acid).

Table 1: Solubility of 4-Hydroxybenzoic Acid

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 5000[2] |

| Water | 0 | 0.5 g/100 mL |

| Ethanol (99%) | 67 | 38.75 g / 100 g of solution |

| n-Butanol | 32.5 | 19.5 g / 100 g of solution |

4-Hydroxybenzoic acid is described as slightly soluble in water and chloroform, but more soluble in polar organic solvents like alcohols and acetone.[3]

Table 2: Solubility of 4-Aminobenzoic Acid

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 5390[4] |

| Water | 30 | 6110[4] |

| Boiling Water | 100 | 1 g / 90 mL |

| Alcohol | - | 1 g / 8 mL |

| Ether | - | 1 g / 60 mL |

4-Aminobenzoic acid exhibits moderate solubility in water, which increases with temperature. It is also soluble in many polar organic solvents.[5] Its solubility is influenced by pH.[5]

Table 3: Solubility of 5-Amino-2-hydroxybenzoic Acid (5-Aminosalicylic Acid)

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 0.84[6] |

The pH of a 0.8 g/L solution in water at 20°C is 4.0-4.1.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method.[7]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, pH buffers)

-

Analytical balance

-

Conical flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

pH meter

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure

-

Preparation of Supersaturated Solution:

-

Equilibration:

-

Place the flask in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7] Preliminary studies are recommended to determine the time required to reach equilibrium.

-

-

Sample Collection and Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately separate the dissolved solute from the undissolved solid by filtration through a suitable membrane filter or by centrifugation.[8] This step should be performed quickly to avoid temperature changes that could affect solubility.

-

-

pH Measurement:

-

For aqueous solutions, measure and record the pH of the saturated solution at the end of the experiment.[8]

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the solvent to a concentration within the analytical range of the chosen quantification method.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

For HPLC Analysis:

-

Develop a suitable HPLC method with an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.[7]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

-

Replicates:

-

It is recommended to perform a minimum of three replicate determinations for each solvent and temperature condition.[8]

-

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between the target compound and its structurally similar analogs with known solubility data.

References

- 1. This compound | 115651-29-1 | Benchchem [benchchem.com]

- 2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. who.int [who.int]

An In-depth Technical Guide to the Spectral and Physicochemical Properties of 5-Acetyl-2-amino-4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-amino-4-hydroxybenzoic acid is a multifaceted organic compound with potential applications in medicinal chemistry and drug development.[1] Its structural framework, featuring amino, hydroxyl, and acetyl groups on a benzoic acid scaffold, suggests a range of possible biological activities, including anti-inflammatory and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, alongside a detailed analysis of its expected spectral characteristics based on analogous structures. Furthermore, this document outlines a standardized experimental workflow for its synthesis and characterization, providing a foundational methodology for researchers.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 115651-29-1 | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

Predicted Spectral Data

While direct experimental spectral data for this compound is not extensively available in the public domain, its spectral characteristics can be reliably predicted by analyzing data from structurally related compounds. The following sections detail the expected spectral signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the acetyl group, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 6.5 - 8.0 | Doublet, Doublet | 1H, 1H |

| Acetyl CH₃ | ~2.5 | Singlet | 3H |

| Amino NH₂ | Broad singlet | 2H | |

| Hydroxyl OH | Broad singlet | 1H | |

| Carboxylic Acid COOH | Broad singlet | 1H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) of Acetyl | 195 - 205 |

| Carbonyl (C=O) of Carboxylic Acid | 165 - 175 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-Acetyl | 115 - 125 |

| Aromatic C-COOH | 110 - 120 |

| Acetyl CH₃ | 25 - 35 |

Predicted Infrared (IR) Spectral Data

The IR spectrum is crucial for identifying the key functional groups present in the molecule. The expected absorption bands are detailed in Table 4.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=O Stretch (Ketone) | 1660 - 1685 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak is presented in Table 5.

Table 5: Predicted Mass Spectrometry Data

| Ion | Expected m/z |

| [M]+ | 195.05 |

| [M+H]+ | 196.06 |

Experimental Protocols

The following protocols outline the general procedures for the synthesis and spectral analysis of this compound.

Synthesis: Friedel-Crafts Acylation

A common method for introducing an acetyl group to an aromatic ring is through Friedel-Crafts acylation.

Materials:

-

2-Amino-4-hydroxybenzoic acid

-

Acetyl chloride or acetic anhydride

-

Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve 2-amino-4-hydroxybenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly add the Lewis acid catalyst to the cooled solution while stirring.

-

Add acetyl chloride or acetic anhydride dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectral Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire the spectra on a 400 MHz or higher NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to determine the molecular weight.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and subsequent biological screening of this compound.

Caption: Synthetic and characterization workflow for this compound.

References

The Emergence of 5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific discovery of 5-Acetyl-2-amino-4-hydroxybenzoic acid is not extensively documented in publicly available literature, its structural similarity to well-known pharmacologically active agents, such as 5-aminosalicylic acid (5-ASA), suggests its potential significance in medicinal chemistry. This technical guide provides a comprehensive overview of the compound, including a proposed synthesis, predicted physicochemical properties, and potential biological activities, drawing upon data from analogous compounds. Detailed experimental protocols and visual representations of synthetic and signaling pathways are presented to facilitate further research and drug development efforts.

Introduction: The Aminohydroxybenzoic Acid Scaffold

The aminohydroxybenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The presence of amino, hydroxyl, and carboxylic acid functional groups on the aromatic ring allows for a variety of intermolecular interactions, making them attractive candidates for targeting enzymes and receptors.

This compound, a derivative of this scaffold, incorporates an acetyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. While direct research on this specific molecule is limited, its academic relevance can be inferred from the extensive studies on related compounds like 5-acetamido-2-hydroxybenzoic acid derivatives, which have been explored as potential non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized through a multi-step process involving the protection of reactive functional groups, followed by a Friedel-Crafts acylation, and subsequent deprotection.

Synthetic Workflow

5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Technical and Literary Review of a Novel Benzoic Acid Derivative and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-amino-4-hydroxybenzoic acid is a multifaceted benzoic acid derivative with potential applications in medicinal chemistry. While specific research on this compound is limited, its structural similarity to well-characterized aminobenzoic acids, such as 5-aminosalicylic acid (5-ASA) and 4-aminosalicylic acid (4-ASA), provides a foundation for predicting its chemical behavior and biological activities. This technical guide offers a comprehensive review of the available information on this compound and its analogs, focusing on synthesis, chemical properties, and potential therapeutic applications. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways are provided to serve as a valuable resource for researchers in the field.

Introduction to this compound

This compound, with the CAS number 115651-29-1, is an aromatic compound featuring an acetyl group, an amino group, and a hydroxyl group attached to a benzoic acid core.[1][2][3][4] This unique combination of functional groups suggests a potential for diverse biological activities, drawing parallels to the established therapeutic profiles of aminosalicylates.[5][6] The aminohydroxybenzoic acid scaffold is a known cornerstone in medicinal chemistry, recognized for its broad range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 115651-29-1 | [1][2] |

| Molecular Formula | C9H9NO4 | [1] |

| Molecular Weight | 195.17 g/mol | [1][7] |

| Appearance | Pale yellow to yellow-brown solid | [7] |

| Purity | ≥95% | [1][7] |

Synthesis of Aminobenzoic Acid Derivatives

The synthesis of this compound is not explicitly detailed in publicly available literature. However, the synthesis of structurally similar compounds, such as 5-aminosalicylic acid (5-ASA), provides a likely blueprint for its preparation. Key methods for the synthesis of aminosalicylic acids include:

-

The Aniline Method

-

The Salicylic Acid Method

-

Solid-Phase Carboxylation of p-Aminophenol [8]

Experimental Protocol: Solid-Phase Carboxylation of p-Aminophenol for 5-ASA Synthesis

This method, while applied to 5-ASA, illustrates a potential pathway for synthesizing related structures.[8]

Materials:

-

p-Aminophenol

-

Carbon dioxide (high pressure)

-

1-butyl-3-methylimidazolium chloride (ionic liquid)

-

Dilute hydrochloric acid

Procedure:

-

p-Aminophenol sodium salt is dissolved in 1-butyl-3-methylimidazolium chloride in a high-pressure reaction vessel.[8]

-

The solution is subjected to a high-pressure carbon dioxide atmosphere (0.5-3 MPa).[8]

-

The reaction is heated to a temperature between 120°C and 200°C to facilitate gas-phase carboxylation.[8]

-

The resulting reaction mixture containing sodium 5-aminosalicylate is dissolved in water.[8]

-

The aqueous solution is then acidified with dilute hydrochloric acid, leading to the precipitation of 5-aminosalicylic acid.[8]

-

The precipitate is collected through filtration and dried.

The following diagram illustrates a generalized workflow for the synthesis and purification of aminosalicylic acid derivatives.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is scarce, the activities of its isomers, 5-ASA and 4-ASA, suggest a strong potential for anti-inflammatory and antimicrobial properties.

Anti-Inflammatory Activity

5-ASA is a well-established treatment for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[5][6][9] Its anti-inflammatory effects are believed to be mediated through multiple mechanisms:

-

Inhibition of Prostaglandin Synthesis: 5-ASA derivatives block the activity of cyclooxygenase (COX) and lipoxygenase enzymes, thereby reducing the production of inflammatory prostaglandins.[5][10]

-

Modulation of Cytokine Production: These compounds can modulate the production of inflammatory cytokines.[11]

-

Activation of PPAR-γ: 5-ASA can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[11][12]

The activation of PPAR-γ by N-acetyl-5-ASA, a metabolite of 5-ASA, is a key signaling pathway in its anti-inflammatory action.[13]

Antimicrobial Activity

4-ASA has been historically used as an antitubercular agent.[14][15] This suggests that this compound may also possess antimicrobial properties. The mechanism of action for the antitubercular effects of aminosalicylates is believed to involve the inhibition of folate synthesis in Mycobacterium tuberculosis.[5]

Pharmacokinetics of Aminosalicylates

The pharmacokinetic profiles of 5-ASA and its derivatives have been extensively studied. A significant portion of orally administered 5-ASA is acetylated in the intestinal mucosa and liver to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[16][17] This metabolic conversion is a critical factor in the drug's bioavailability and therapeutic efficacy.

Pharmacokinetic Parameters of 5-ASA

The following table summarizes key pharmacokinetic parameters for 5-aminosalicylic acid.

| Parameter | Value | Reference |

| Plasma Half-life (t1/2) of 5-ASA | 0.4 to 2.4 hours | [16] |

| Plasma Half-life (t1/2) of Ac-5-ASA | 6 to 9 hours | [16] |

| Renal Clearance of Ac-5-ASA | 200 to 300 ml/min | [16] |

| Mean Steady State Plasma Level of 5-ASA | 0.02 to 1.2 µg/ml | [16] |

| Mean Steady State Plasma Level of Ac-5-ASA | 0.1 to 2.9 µg/ml | [16] |

The following diagram illustrates a simplified pharmacokinetic pathway for orally administered 5-ASA.

Future Research Directions

The structural characteristics of this compound, in the context of its well-studied analogs, point to several promising avenues for future research:

-

Development of Novel Synthesis Protocols: Establishing an efficient and scalable synthesis method for this compound is a crucial first step.

-

In-depth Biological Evaluation: Comprehensive screening for anti-inflammatory, antimicrobial, and antioxidant activities is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be critical for its potential therapeutic development.

-

Pharmacokinetic and Toxicological Profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is necessary to assess its drug-like properties.

Conclusion

While direct research on this compound is in its infancy, the extensive literature on its structural isomers, particularly 5-ASA and 4-ASA, provides a strong rationale for its investigation as a potential therapeutic agent. Its unique combination of functional groups may offer novel pharmacological properties. This technical guide, by consolidating the available information on related compounds, aims to provide a solid foundation and impetus for future research into this promising molecule. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to be a valuable resource for scientists and researchers dedicated to the discovery and development of new therapeutic agents.

References

- 1. This compound [allbiopharm.com]

- 2. CAS 115651-29-1 | 4657-1-39 | MDL MFCD00205626 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound,115651-29-1-Amadis Chemical [amadischem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. Aminosalicylates: Types, Generic Brands, Benefits, Risks [verywellhealth.com]

- 7. netascientific.com [netascientific.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Salicylic acid - Wikipedia [en.wikipedia.org]

- 15. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Research Applications of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 5-Acetyl-2-amino-4-hydroxybenzoic acid (CAS: 115651-29-1) is limited in publicly available literature. This guide extrapolates potential research applications based on the well-documented activities of structurally similar compounds, primarily 5-aminosalicylic acid (5-ASA, Mesalazine) and other aminobenzoic acid derivatives. The experimental protocols and potential mechanisms described herein should be considered as a starting point for investigation.

Introduction

This compound is a substituted aminobenzoic acid. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The presence of amino, hydroxyl, and acetyl groups on the benzoic acid scaffold provides multiple points for interaction with biological targets, suggesting a wide range of potential therapeutic applications. This technical guide will explore the most promising research avenues for this compound, drawing parallels from established research on analogous compounds. The primary areas of focus will be its potential as an anti-inflammatory, anti-cancer, and antioxidant agent.

Potential Anti-Inflammatory Applications

The aminosalicylate scaffold is a cornerstone in the treatment of inflammatory bowel disease (IBD), with 5-ASA being a first-line therapy. The mechanism of action for aminosalicylates is multifactorial, involving the modulation of inflammatory pathways.

Inhibition of Pro-inflammatory Mediators

Aminosalicylates are known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key drivers of inflammation.

Quantitative Data on Structurally Similar Compounds:

| Compound | Target | Assay | IC50 Value | Reference |

| 5-Aminosalicylic acid | 5-Lipoxygenase | Inhibition of LTB4 and 5-HETE release in human PMNs | 4-5 mM | [1] |

| Sulfasalazine | 5-Lipoxygenase | Inhibition of LTB4 and 5-HETE release in human PMNs | 4-5 mM | [1] |

Modulation of Inflammatory Signaling Pathways

A key mechanism of action for aminosalicylates is the modulation of intracellular signaling pathways that control the expression of pro-inflammatory genes. The most notable of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. 5-ASA has been shown to inhibit the activation of NF-κB, a master regulator of the inflammatory response.

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vivo Model of Colitis

A well-established model to test the anti-inflammatory efficacy of compounds for IBD is the dextran sulfate sodium (DSS)-induced colitis model in mice.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Treatment: this compound would be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (gavage) or intraperitoneally daily, starting from the first day of DSS administration. A vehicle control group and a positive control group (e.g., treated with 5-ASA) should be included.

-

Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the colons are collected. The length of the colon is measured (a shorter colon indicates more severe inflammation). Colon tissue can be used for:

-

Histological analysis: To assess tissue damage, ulceration, and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) assay: To quantify neutrophil infiltration.

-

Cytokine analysis (ELISA or qPCR): To measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Potential Anti-Cancer Applications

Chronic inflammation is a major risk factor for the development of colorectal cancer (CRC). Given the anti-inflammatory properties of aminosalicylates, their potential as chemopreventive agents has been investigated.

Inhibition of Cancer Cell Proliferation

Studies have shown that 5-ASA can inhibit the proliferation of colon cancer cells. This effect is mediated, in part, through the inhibition of COX-2, which is often overexpressed in colorectal tumors, and through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor with anti-proliferative and pro-apoptotic functions.

Quantitative Data on Structurally Similar Compounds:

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Mesalazine (5-ASA) | HT-29 (colon cancer) | Cell Proliferation Assay | 50 mM (after 72h) | [2] |

| Mesalazine (5-ASA) | Caco-2 (colon cancer) | Cell Proliferation Assay | 30-50 mM (concentration dependent) | [2] |

Induction of Apoptosis

In addition to inhibiting proliferation, 5-ASA has been shown to induce apoptosis (programmed cell death) in colon cancer cells. This is a critical mechanism for eliminating cancerous or pre-cancerous cells.

Signaling Pathway Diagram: Pro-Apoptotic and Anti-Proliferative Effects

Caption: Potential anti-cancer signaling modulation.

Experimental Protocol: In Vitro Anti-Cancer Assays

The anti-cancer potential of this compound can be initially assessed using a panel of human colorectal cancer cell lines (e.g., HT-29, HCT116, Caco-2).

Methodology for Cell Viability Assay (MTT Assay):

-

Cell Culture: Culture colorectal cancer cells in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., 5-Fluorouracil).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Antioxidant Applications

Reactive oxygen species (ROS) play a significant role in the pathogenesis of inflammatory diseases and cancer. The phenolic hydroxyl group on the benzoic acid ring of aminosalicylates confers antioxidant properties, allowing them to scavenge free radicals.

Free Radical Scavenging Activity

The antioxidant capacity of a compound can be determined by its ability to donate a hydrogen atom or an electron to a stable free radical.

Quantitative Data on Structurally Similar Compounds:

Due to the variability in antioxidant assay results depending on the specific method and conditions, it is recommended to perform direct testing. However, phenolic compounds are generally known to be effective antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test compound. Include a control (DPPH solution with methanol) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion and Future Directions

This compound possesses a chemical scaffold that suggests significant potential for therapeutic applications, particularly in the fields of inflammation, cancer, and oxidative stress-related diseases. The research directions outlined in this guide provide a framework for the systematic evaluation of this compound. Future research should focus on:

-

Synthesis and Characterization: Efficient synthesis and thorough characterization of the compound.

-

In Vitro Screening: Comprehensive screening against a panel of targets related to inflammation and cancer.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile in relevant animal models.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for a range of debilitating diseases.

References

The Aminohydroxybenzoic Acid Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminohydroxybenzoic acid scaffold, a seemingly simple aromatic core, stands as a cornerstone in medicinal chemistry and drug development. This fundamental structure, characterized by a benzene ring substituted with amino, hydroxyl, and carboxylic acid functional groups, is a key building block in a multitude of biologically active compounds.[1][2][3] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and therapeutic potential.[4][5] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, making it a subject of intense investigation for the development of novel therapeutic agents.[3][6]

Diverse Biological Activities and Therapeutic Applications

The strategic placement of the amino, hydroxyl, and carboxyl groups on the benzoic acid ring allows for a wide array of chemical modifications, leading to derivatives with tailored biological activities. This structural flexibility has been exploited to develop compounds targeting various enzymes, receptors, and signaling pathways implicated in human diseases.

Anti-inflammatory and Analgesic Properties

The aminohydroxybenzoic acid scaffold is perhaps most famously represented by 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease. Novel synthetic derivatives, such as 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2), are being developed to improve upon the therapeutic profile of 5-ASA.[7][8] These compounds exert their anti-inflammatory effects through multiple mechanisms. For instance, the derivative 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) has been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[9] It also significantly reduces the expression of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α), by suppressing the activation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor-kappa B (NF-κB) p65 in activated microglial cells.[9] Furthermore, some derivatives have shown analgesic activities comparable to standard drugs like aspirin and phenylbutazone.[10] The 5-acetamido-2-hydroxy benzoic acid derivative, for example, exhibited peripheral anti-nociceptive activity by reducing abdominal writhing induced by acetic acid.[11]

Broad-Spectrum Antimicrobial Activity

Derivatives of the aminohydroxybenzoic acid scaffold have demonstrated significant potential as antimicrobial agents, with activity against a wide range of pathogens.[3] Schiff bases and esters derived from p-aminobenzoic acid (PABA) have shown notable antibacterial effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[12] Some of these compounds have even shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1][13]

Beyond their antibacterial properties, these derivatives also exhibit promising antifungal and antiviral capabilities.[1] For example, 3-amino-4-hydroxybenzoic acid has been reported to have a wide range of antimicrobial activity, including against Herpes simplex, HIV, various bacteria (Neisseria gonorrhoeae, Treponema pallidum, Escherichia coli), fungi (Candida albicans), and the protozoan Trichomonas vaginalis.[14] The proposed mechanism for this broad activity is the inhibition of protein synthesis in these microbes.[14]

Potent Anticancer and Cytotoxic Effects

The aminohydroxybenzoic acid core is a valuable scaffold for the design of novel anticancer agents.[3][6] Various derivatives have exhibited significant cytotoxicity against a range of human cancer cell lines. For example, certain Schiff bases of PABA have shown notable cytotoxicity against the HepG2 cancer cell line.[1][13] Other alkyl derivatives of 4-aminobenzoic acid have demonstrated potent inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines, with one compound showing greater potency than the standard chemotherapy drug, cisplatin.[15]